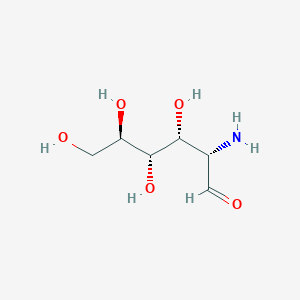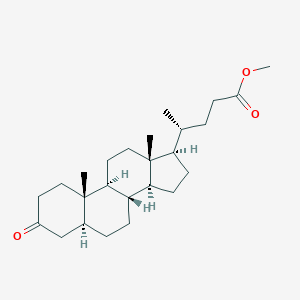
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)-, also known as CDCA-ME, is a naturally occurring bile acid derivative. It has been found to have potential applications in various fields of scientific research due to its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- is not fully understood, but it is thought to involve the activation of various signaling pathways in cells. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been shown to activate the nuclear receptor farnesoid X receptor (FXR), which plays a key role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has also been found to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer cells. In addition, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has several advantages for lab experiments. It is a naturally occurring compound and can be synthesized using relatively simple chemical reactions. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- is also stable and can be stored for extended periods without degradation. However, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has some limitations for lab experiments. It is relatively expensive compared to other compounds and may not be readily available in large quantities. In addition, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)-. One area of research is the development of novel synthetic routes for Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- and to identify potential targets for drug development.
Synthesemethoden
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- can be synthesized through a multi-step process starting from cholic acid, a primary bile acid. The first step involves the oxidation of cholic acid to form chenodeoxycholic acid (CDCA). CDCA is then methylated to form Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- using a suitable methylating agent such as diazomethane. The purity and yield of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been found to modulate lipid metabolism and may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
15074-03-0 |
|---|---|
Produktname |
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- |
Molekularformel |
C25H40O3 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI-Schlüssel |
SRLWMUQGWKOYLX-MGDRWAAASA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




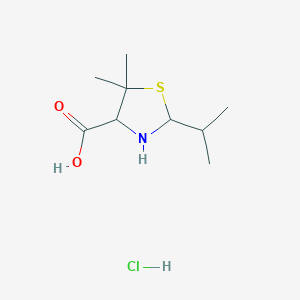
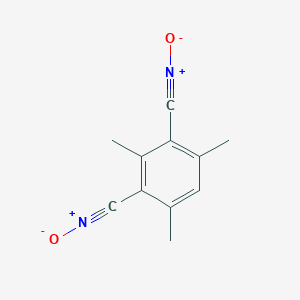
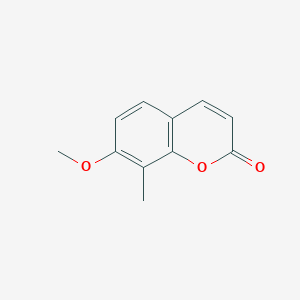
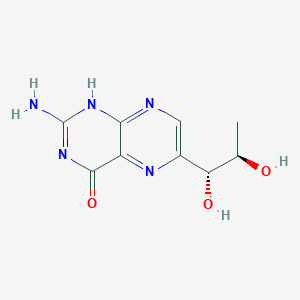
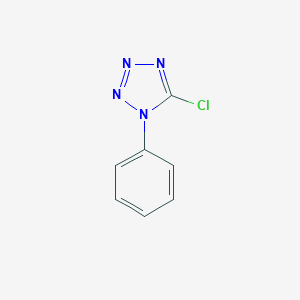
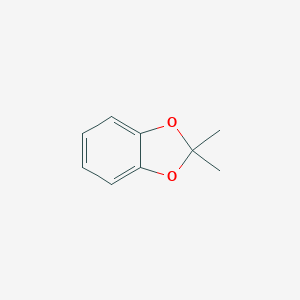
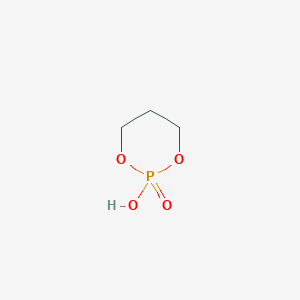
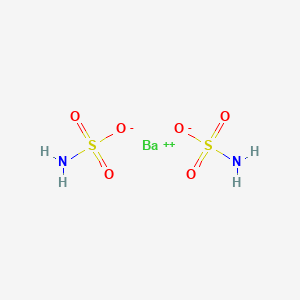
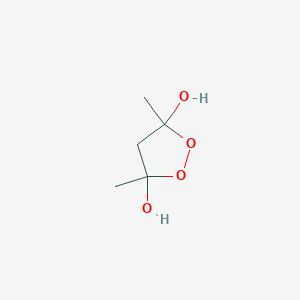
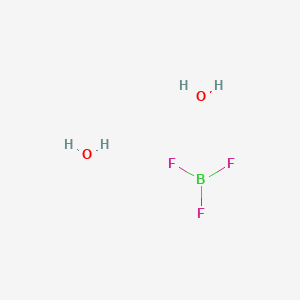
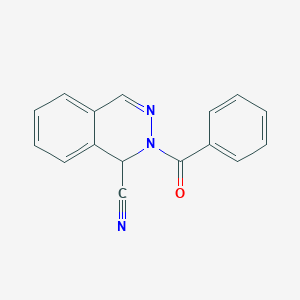
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)
